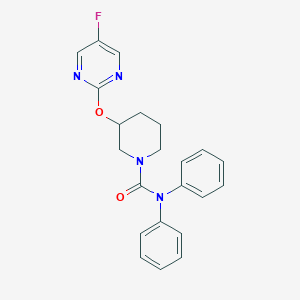

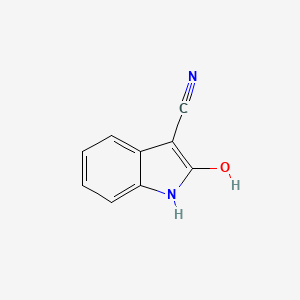

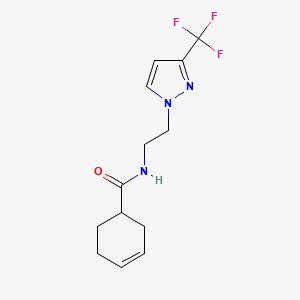

![molecular formula C15H19N3O3 B2373015 Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate CAS No. 1796969-38-4](/img/structure/B2373015.png)

Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you’re asking about contains a benzo[d]oxazol-2-yl group and a piperidin-4-yl group. Compounds with these groups are often used in the synthesis of biologically active compounds .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like mass spectrometry, HRMS, and 1H and 13C NMR .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the formation of an imidazole ring from two methanimine derivatives, which likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds depend on their specific structures. Imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Antibacterial Activity

Benzoxazole derivatives have been reported to exhibit significant antibacterial activity . They have been tested against various Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis .

Antifungal Activity

In addition to their antibacterial properties, benzoxazole derivatives also show antifungal activity . They have been found to be effective against fungal strains like Candida albicans and Aspergillus niger .

Anticancer Activity

Benzoxazole derivatives have shown promising results in the field of anticancer research . They have been tested against the human colorectal carcinoma (HCT116) cancer cell line, with some compounds showing better anticancer activity compared to the standard drug 5-fluorouracil .

Anti-inflammatory Activity

Imidazole derivatives, which are structurally similar to the compound , have been reported to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Antiviral Activity

Imidazole derivatives have also been found to exhibit antiviral properties . This opens up potential applications in the development of new antiviral drugs.

Antioxidant Activity

The antioxidant activity of imidazole derivatives has been reported in the literature . Antioxidants play a crucial role in protecting the body from damage by free radicals, suggesting potential health benefits.

Antidiabetic Activity

Imidazole derivatives have shown antidiabetic activity , indicating potential applications in the treatment and management of diabetes.

Cardiovascular Disease Treatment

Research has suggested that compounds similar to “Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate” could be used in the treatment of cardiovascular diseases . G-protein-coupled receptor kinase (GRK)-2 and -5 are emerging therapeutic targets for the treatment of cardiovascular disease .

Future Directions

properties

IUPAC Name |

methyl N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-20-15(19)16-10-11-6-8-18(9-7-11)14-17-12-4-2-3-5-13(12)21-14/h2-5,11H,6-10H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUKMQVJIVZTDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

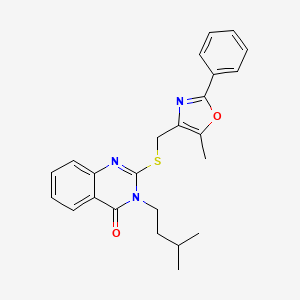

![8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2372932.png)

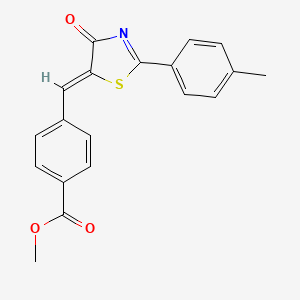

![N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2372936.png)

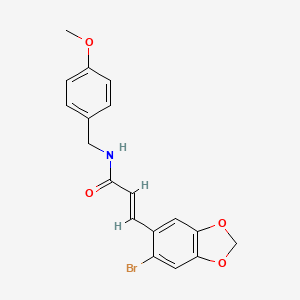

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2372941.png)

![3-(4-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2372946.png)